Physicochemical Properties and Applications of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride in Medicinal Chemistry
Physicochemical Properties and Applications of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the transition from flat, two-dimensional heteroaromatics to three-dimensional, spirocyclic architectures has become a cornerstone strategy for improving clinical success rates. 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 64097-88-7) represents a highly privileged, conformationally restricted scaffold. By fusing a piperidine ring with a γ -lactam (pyrrolidin-2-one) at a single spiro carbon, this molecule provides distinct spatial vectors for functionalization.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic workflows, and pharmacological applications of this compound. It is designed for application scientists and drug development professionals seeking to leverage spirocyclic scaffolds to target complex kinases, such as TYK2, JAK1, and RIPK1.
Structural Profiling and Physicochemical Properties
The spiro[4.5]decane core inherently restricts the rotational degrees of freedom of the molecule. When a drug binds to a target protein, it must adopt a specific bioactive conformation. Highly flexible molecules suffer a massive entropic penalty upon binding; the rigid nature of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one pre-organizes the molecule, minimizing this penalty and dramatically enhancing binding affinity.
Furthermore, the introduction of the spiro-fused lactam alters the basicity of the adjacent piperidine ring and improves the overall metabolic stability of the compound by blocking vulnerable sites of cytochrome P450-mediated oxidation.
Quantitative Physicochemical Data
The following data summarizes the core properties of the scaffold, highlighting its suitability as a starting point for lead optimization [1].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₁₉ClN₂O | Represents the hydrochloride salt; ensures high aqueous solubility for in vitro assays. |
| Molecular Weight | 266.77 g/mol | Highly ligand-efficient; leaves a ~230 Da "budget" for derivatization before hitting Lipinski’s 500 Da limit. |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Excellent passive membrane permeability; highly suitable for targeting intracellular kinases. |
| LogP (Calculated) | 2.21 | Optimal lipophilicity balance. High enough for membrane crossing, low enough to prevent non-specific hydrophobic trapping. |
| Rotatable Bonds | 1 | Extreme structural rigidity. The single rotatable bond is the N-phenyl linkage, allowing slight induced fit while maintaining core geometry. |
| H-Bond Donors | 1 | The piperidine secondary amine (NH) serves as a critical hydrogen bond donor, often interacting with the kinase hinge region. |
| H-Bond Acceptors | 2 | The lactam carbonyl oxygen and piperidine nitrogen. (Note: The lactam nitrogen is resonance-delocalized and is not a viable acceptor). |
Pharmacological Applications & Mechanistic Insights
The 2,8-diazaspiro[4.5]decan-1-one scaffold has recently gained immense traction in the development of highly selective kinase inhibitors.
1. TYK2/JAK1 Dual Inhibition for Inflammatory Bowel Disease (IBD): A persistent challenge in immunology is selectively inhibiting TYK2 and JAK1 without hitting JAK2 (which causes anemia via EPO signaling interference). Systematic exploration of spirocyclic scaffolds revealed that the 2,8-diazaspiro[4.5]decan-1-one core perfectly occupies the ATP-binding pocket of TYK2/JAK1. Derivatives of this scaffold have demonstrated IC₅₀ values in the low nanomolar range (e.g., 6 nM for TYK2) while maintaining >20-fold selectivity over JAK2 [2].
2. RIPK1 Inhibition for Necroptosis: Receptor-interacting protein kinase 1 (RIPK1) is a key driver of necroptosis—a highly inflammatory form of programmed cell death. Virtual screening and subsequent structural optimization identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, successfully blocking the necroptosis pathway in U937 cell models [3].
Figure 1: Mechanism of TYK2/JAK1 pathway inhibition by spirocyclic derivatives.
Synthesis and Derivatization Workflows
To utilize this scaffold, a robust, scalable, and self-validating synthetic route is required. The following methodology details the de novo construction of the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one core from commercially available piperidine precursors.
Step-by-Step Synthetic Methodology
Step 1: Alpha-Alkylation of the Piperidine Core
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Action: Dissolve 1-Boc-piperidine-4-carboxylate methyl ester in anhydrous THF. Cool to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 30 mins, then add 1-bromo-2-chloroethane (1.2 eq).
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Causality: LDA is a sterically hindered, non-nucleophilic strong base that quantitatively generates the enolate without attacking the methyl ester. 1-bromo-2-chloroethane is selected due to differential leaving group ability; the bromide is preferentially displaced, ensuring mono-alkylation at the α -carbon while preserving the chloride for the next step.
Step 2: Nucleophilic Amination
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Action: Isolate the 4-(2-chloroethyl) intermediate. Dissolve in DMF. Add aniline (1.5 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI (0.1 eq). Heat to 80°C for 12 hours.
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Causality: Aniline is a poor nucleophile due to the resonance of its lone pair into the phenyl ring. The addition of KI creates a self-validating Finkelstein catalytic cycle. The chloride is continuously converted in situ to an iodide (a vastly superior leaving group), allowing the weakly nucleophilic aniline to successfully attack and form the secondary amine.
Step 3: Intramolecular Lactamization
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Action: Dissolve the resulting 4-(2-(phenylamino)ethyl) intermediate in THF. Add Potassium tert-butoxide (t-BuOK, 1.5 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.
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Causality: t-BuOK deprotonates the secondary aniline nitrogen. The resulting highly nucleophilic amide anion undergoes an intramolecular 5-exo-trig cyclization, attacking the adjacent methyl ester to form the thermodynamically stable γ -lactam ring (the spiro center).
Step 4: Deprotection and Salt Formation
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Action: Dissolve the N-Boc-spiro lactam in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours. Filter the resulting white precipitate.
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Causality: Anhydrous HCl in dioxane cleaves the Boc protecting group without risking hydrolytic cleavage of the newly formed lactam ring (which could occur in aqueous acid). The product naturally precipitates as the hydrochloride salt, driving the reaction to completion and allowing isolation without column chromatography.
Figure 2: Step-by-step synthetic workflow for the 2,8-diazaspiro[4.5]decane core.
Experimental Protocols for Physicochemical Characterization
To utilize this hydrochloride salt in downstream biological assays, scientists must validate its kinetic solubility and ionization state (pKa).
Protocol A: Kinetic Solubility via Nephelometry
Why Nephelometry? Unlike thermodynamic shake-flask methods, nephelometry detects the exact concentration at which a compound begins to precipitate out of a DMSO stock into an aqueous buffer, making it the gold standard for early-stage assay design.
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Stock Preparation: Prepare a 10 mM stock of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl in 100% DMSO.
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Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in a 96-well plate using DMSO.
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Aqueous Spiking: Transfer 5 μ L of each DMSO dilution into 95 μ L of PBS (pH 7.4) in a clear-bottom UV plate.
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Incubation: Incubate at 37°C for 2 hours to allow equilibrium of any supersaturated states.
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Measurement: Read the plate using a nephelometer (light scattering at 620 nm).
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Data Analysis: Plot light scattering intensity vs. concentration. The kinetic solubility limit is the inflection point where scattering intensity sharply increases above the baseline.
Protocol B: pKa Determination via Potentiometric Titration
Why Potentiometric Titration? Because the compound is supplied as a hydrochloride salt, the piperidine nitrogen is pre-protonated. Titrating with a strong base will accurately reveal the pKa of this basic center, which dictates the molecule's charge state at physiological pH.
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Sample Preparation: Dissolve 5 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).
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Baseline Stabilization: Insert a calibrated pH electrode and blanket the solution with inert Argon gas to prevent CO₂ absorption (which forms carbonic acid and skews the titration curve).
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Titration: Automatically titrate with standardized 0.05 M NaOH in 0.01 mL increments.
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Data Analysis: Plot the first derivative of the pH vs. volume curve ( Δ pH/ Δ V). The peak of the derivative curve corresponds to the equivalence point. The pH at the half-equivalence point represents the exact pKa of the piperidine nitrogen.
References
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Yang, T., et al. (2022). "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at:[Link]
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Wang, J., et al. (2022). "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 59, 116686. Available at:[Link]
